Atractylenolid III
Übersicht
Beschreibung
Atractylenolide III is a naturally occurring sesquiterpene lactone derived from the rhizome of Atractylodes macrocephala Koidz, a traditional Chinese medicinal herb . This compound is known for its diverse pharmacological properties, including anti-inflammatory, anti-cancer, and neuroprotective activities .
Wissenschaftliche Forschungsanwendungen
Chemie: Wird als Vorläufer für die Synthese anderer bioaktiver Verbindungen verwendet.
Biologie: Untersucht wird seine Rolle bei der Modulation von Immunantworten und zellulären Signalwegen.
Medizin: Wird auf seine entzündungshemmenden, krebshemmenden und neuroprotektiven Eigenschaften untersucht
Industrie: Potenzielle Anwendungen in der Entwicklung von Pharmazeutika und Nahrungsergänzungsmitteln.
5. Wirkmechanismus
Atractylenolid III übt seine Wirkungen durch mehrere molekulare Ziele und Pfade aus :
Entzündungshemmend: Moduliert die Sekretion und Expression von Interleukin-6 und vermittelt so Immunantworten.
Krebshemmend: Beeinflusst den JAK2/STAT3-Signalweg und führt zur Hemmung der Proliferation von Krebszellen.
Neuroprotektiv: Schützt Neuronen durch Modulation von oxidativem Stress und Aktivierung von Anti-Apoptose-Signalwegen.
Wirkmechanismus
Target of Action
Atractylenolide III (AT-III) is known to interact with several targets in the body. It has been found to regulate the secretion and expression of Interleukin-6 , thereby mediating the immune response caused by mast cells . It also influences the Jak3/Stat3 signaling pathway , which plays a crucial role in its anti-cancer activity .
Mode of Action
AT-III’s interaction with its targets leads to various changes in cellular functions. For instance, it downregulates the expression of Jak3/Stat3-dependent IDO . It also inhibits aromatases and induces apoptosis . Furthermore, it has been suggested that AT-III may have a sonic hedgehog pathway-dependent mechanism of action as an inducer of chondrogenic differentiation .
Biochemical Pathways
AT-III affects several biochemical pathways. It has been shown to influence the Jak3/Stat3 signaling pathway , which is involved in various cellular processes including cell growth, differentiation, and apoptosis. It also modulates the TLR4/NF-κB, PI3K/Akt, and MAPK signaling pathways , which primarily mediate its anti-inflammatory effects .
Pharmacokinetics
AT-III is rapidly absorbed but slowly metabolized . This characteristic suggests that it has good bioavailability. Due to the inhibitory effects of atractylenolides on metabolic enzymes, it is necessary to pay attention to the possible side effects of combining atractylenolides with other drugs .
Result of Action
AT-III has been found to have anti-cancer, anti-inflammatory, anti-platelet, anti-osteoporosis, and antibacterial activity . It also protects the nervous system and regulates blood glucose and lipids . Its anti-cancer activity can be attributed to its influence on the Jak3/Stat3 signaling pathway . Moreover, it can protect multiple organs by modulating oxidative stress, attenuating the inflammatory response, activating anti-apoptotic signaling pathways, and inhibiting cell apoptosis .
Action Environment
The action, efficacy, and stability of AT-III can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism due to the inhibitory effects of atractylenolides on metabolic enzymes . More research is needed to fully understand how different environmental factors influence the action of AT-III.
Biochemische Analyse
Biochemical Properties
Atractylenolide III interacts with various enzymes and proteins, playing a significant role in biochemical reactions . It is known to be oxygenated during systemic metabolism mainly by cytochrome P450 enzymes (CYP450s), iron-containing porphyrin-based oxygenases .
Cellular Effects
Atractylenolide III has been found to have a diverse array of effects on various types of cells and cellular processes . It can protect multiple organs by modulating oxidative stress, attenuating the inflammatory response, activating anti-apoptotic signaling pathways, and inhibiting cell apoptosis . These protective effects extend to the heart, liver, lung, kidney, stomach, intestine, and nervous system .
Molecular Mechanism
The molecular mechanism of Atractylenolide III involves its influence on various signaling pathways. The anti-cancer activity of Atractylenolide III can be attributed to its influence on the JAK2/STAT3 signaling pathway . Additionally, the TLR4/NF-κB, PI3K/Akt, and MAPK signaling pathways primarily mediate the anti-inflammatory effects of Atractylenolide III .
Temporal Effects in Laboratory Settings
Atractylenolide III is rapidly absorbed but slowly metabolized . Over time, the oxygenated form of Atractylenolide III is maintained at higher levels than the original form of Atractylenolide III in rat plasma samples .
Dosage Effects in Animal Models
The effects of Atractylenolide III vary with different dosages in animal models
Metabolic Pathways
Atractylenolide III is involved in various metabolic pathways. In a cytochrome P450 (CYP450)-mimetic oxidation model, atractylenolide-II is oxidized to Atractylenolide III, and Atractylenolide III is converted to atractylenolide-I via dehydration .
Vorbereitungsmethoden
Synthetische Routen und Reaktionsbedingungen: Atractylenolid III kann durch Oxidation von Atractylenolid II unter Verwendung von Cytochrom-P450-Enzymen (CYP450s) oder biomimetischen Eisen-Porphyrin-Komplexen synthetisiert werden . Die Reaktionsbedingungen umfassen typischerweise die Verwendung von Eisen(IV)-oxo-Porphyrin-p-Kationradikal-Komplex, [(tmp+ c)FeIV(O)]+, der den Sauerstoffprozess erleichtert .
Industrielle Produktionsmethoden: Die industrielle Produktion von this compound beinhaltet hauptsächlich die Extraktion und Reinigung aus dem Rhizom von Atractylodes macrocephala Koidz. Der Prozess umfasst Trocknen, Mahlen und Lösungsmittelextraktion, gefolgt von chromatographischen Techniken zur Isolierung und Reinigung der Verbindung .
Arten von Reaktionen:
Reduktion: Obwohl seltener, können Reduktionsreaktionen auch unter bestimmten Bedingungen auftreten.
Substitution: this compound kann an Substitutionsreaktionen teilnehmen, insbesondere in Gegenwart von Nucleophilen.
Häufige Reagenzien und Bedingungen:
Oxidation: Eisen(IV)-oxo-Porphyrin-p-Kationradikal-Komplex, [(tmp+ c)FeIV(O)]+.
Reduktion: Häufige Reduktionsmittel wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4).
Substitution: Nucleophile wie Amine oder Thiole unter milden Bedingungen.
Hauptprodukte, die gebildet werden:
Oxidation: Bildung von hydroxylierten Derivaten.
Reduktion: Bildung von reduzierten Lacton-Derivaten.
Substitution: Bildung von substituierten Lacton-Derivaten.
Vergleich Mit ähnlichen Verbindungen
Atractylenolid III gehört zu einer Klasse von Lacton-Verbindungen, zu denen Atractylenolid I und Atractylenolid II gehören . Während alle drei Verbindungen ähnliche pharmakologische Eigenschaften aufweisen, ist this compound insbesondere für seine starken entzündungshemmenden und neuroprotektiven Wirkungen bekannt .
Ähnliche Verbindungen:
Atractylenolid I: Bekannt für seine entzündungshemmenden und krebshemmenden Wirkungen.
Atractylenolid II: Vor allem für seine krebshemmenden Eigenschaften bekannt.
Biologische Aktivität
Atractylenolide III (ATL-III) is a bioactive compound derived from Atractylodes macrocephala, a traditional medicinal herb. Research has highlighted its diverse biological activities, particularly in anticancer, anti-inflammatory, and neuroprotective contexts. This article synthesizes findings from various studies to provide a comprehensive overview of ATL-III's biological activity, supported by data tables and case studies.
Anticancer Activity
ATL-III has been shown to exhibit significant anticancer properties through multiple mechanisms:
- Inhibition of Indoleamine 2,3-dioxygenase (IDO) : ATL-III reduces the expression of IDO, an enzyme that contributes to immune suppression in tumors. A study demonstrated that ATL-III inhibits the Jak3/Stat3 signaling pathway, leading to decreased IDO expression in lung cancer cells . The compound binds directly to Jak3, preventing its activation and subsequent Stat3 phosphorylation.
- Effects on Angiogenesis : In gastric precancerous lesions, ATL-III treatment reduced microvascular abnormalities and early angiogenesis. The expression of vascular endothelial growth factor A (VEGF-A) and hypoxia-inducible factor 1-alpha (HIF-1α) was significantly decreased in ATL-III-treated groups compared to controls .
Anti-inflammatory Effects
ATL-III has demonstrated potent anti-inflammatory properties, particularly in models of ulcerative colitis:
- Mitochondrial Protection : ATL-III improves mitochondrial function and protects against oxidative stress-induced damage in intestinal epithelial cells. It activates the AMPK/SIRT1/PGC-1α signaling pathway, which is crucial for maintaining mitochondrial health during inflammatory responses .
- Reduction of Proinflammatory Cytokines : In animal models of colitis, ATL-III administration resulted in lower levels of proinflammatory cytokines and improved histological outcomes, indicating its potential as a therapeutic agent for inflammatory bowel diseases .
Neuroprotective Effects
Research indicates that ATL-III may also exert neuroprotective effects:
- Oxidative Stress Mitigation : ATL-III has been shown to reduce oxidative stress in neuronal cells, enhancing cell viability and function. This effect is attributed to its ability to activate antioxidant pathways and reduce reactive oxygen species (ROS) production .
Summary of Key Findings
The following table summarizes the biological activities and mechanisms of action of Atractylenolide III based on recent studies:
Case Studies
- Lung Cancer Model : In a study involving lung cancer cells treated with ATL-III, researchers observed significant inhibition of cell proliferation and migration. The treatment led to decreased levels of IDO and altered immune response markers, suggesting a potential role for ATL-III in cancer immunotherapy .
- Gastric Precancerous Lesions : In a rat model of gastric precancerous lesions induced by MNNG (N-methyl-N-nitrosoguanidine), ATL-III administration resulted in improved histopathological conditions and reduced weight loss compared to untreated controls. This study highlights ATL-III's potential as a preventive agent against gastric cancer progression .
Eigenschaften
IUPAC Name |
(4aS,8aR,9aS)-9a-hydroxy-3,8a-dimethyl-5-methylidene-4,4a,6,7,8,9-hexahydrobenzo[f][1]benzofuran-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O3/c1-9-5-4-6-14(3)8-15(17)12(7-11(9)14)10(2)13(16)18-15/h11,17H,1,4-8H2,2-3H3/t11-,14+,15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBMORZZOJSDNRQ-GLQYFDAESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CC3C(=C)CCCC3(CC2(OC1=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C[C@H]3C(=C)CCC[C@@]3(C[C@@]2(OC1=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50223308 | |
Record name | Atractylenolide III | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50223308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
In methanol, 1 mg/mL, clear, colorless | |
Record name | Atractylenolide III | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8108 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White to off-white powder or crystals | |
CAS No. |
73030-71-4 | |
Record name | Atractylenolide III | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=73030-71-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Atractylenolide III | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073030714 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Atractylenolide III | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50223308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Atractylenolide III | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8108 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Atractylenolide III (ATL-III) exhibits its effects through interactions with various cellular targets and signaling pathways. Some key interactions and downstream effects include:
- Bax/Bcl-2 pathway: ATL-III has been shown to promote apoptosis in cancer cells by upregulating pro-apoptotic proteins like Bax and caspase-3 while downregulating anti-apoptotic protein Bcl-2. [, ]
- NLRP3 inflammasome: ATL-III demonstrates anti-inflammatory effects by suppressing the activation of the NLRP3 inflammasome, leading to a reduction in the production of inflammatory cytokines like IL-1β and TNF-α. []
- Sonic Hedgehog (Shh) pathway: ATL-III promotes chondrogenic differentiation in mesenchymal stem cells by activating the Shh pathway, which leads to increased expression of chondrogenic markers like collagen II and aggrecan. []
- AMP-activated protein kinase (AMPK) pathway: ATL-III can activate the AMPK signaling pathway, which plays a crucial role in regulating energy metabolism and has been linked to its beneficial effects in models of obesity, type 2 diabetes, and ulcerative colitis. [, , ]
- PI3K/Akt/mTOR pathway: ATL-III has been shown to modulate the PI3K/Akt/mTOR pathway, impacting cell survival, proliferation, and autophagy. This pathway is implicated in its protective effects against muscle wasting and isoflurane-induced neuronal injury. [, , ]
ANone: Atractylenolide III is a sesquiterpene lactone with the following structural characteristics:
- Molecular Formula: C15H20O3 [, , ]
- Molecular Weight: 248.32 g/mol [, ]
- Spectroscopic data: Confirmation of its structure is achieved through techniques like Mass Spectrometry (MS), Ultraviolet-visible Spectroscopy (UV), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance Spectroscopy (NMR). [, , ]
- Solubility: Atractylenolide III exhibits limited solubility in water but dissolves better in organic solvents like hexane, ethyl acetate, diethyl ether, and ethanol. The solubility generally increases with temperature. [] This information is valuable for developing formulations with improved bioavailability.
ANone: Atractylenolide III is a natural product and not a catalyst. The research focuses on its biological activity and therapeutic potential rather than catalytic properties.
ANone: Yes, computational chemistry plays a role in understanding the interactions of Atractylenolide III with its targets:
- Molecular docking: This technique has been used to predict the binding affinity of ATL-III to key proteins involved in the endoplasmic reticulum stress pathway, like GRP78 and PERK. [] It helps visualize potential interactions at the molecular level and guides further experimental validation.
- Computer-aided design (CAD): This approach was used to identify potential target receptors for ATL-III, revealing AdipoR1 and adiponectin receptor 2 as possible binding partners. [] This information contributes to understanding the mechanisms of action of ATL-III in treating NAFLD.
- Hydroxyl group at the 8-position: Research on the Shh pathway indicated that while the presence of the hydroxyl group in ATL-III was not essential for its activity, the compound lacking it (Atractylenolide I) also displayed efficacy. [] This suggests that modifications at this position might be tolerated without complete loss of activity.
- Butenolide ring: A study on the anti-hallucinatory effects of Atractylenolide III suggests that its butenolide ring (B-C ring) shares structural similarities with serotonin, potentially contributing to its antagonistic activity against serotonin receptors. [] This observation opens avenues for exploring butenolide-related compounds as potential drug candidates.
- Solubility Enhancement: The limited water solubility of ATL-III [] necessitates the development of formulations that improve its solubility and, consequently, its bioavailability. Techniques like the use of co-solvents, cyclodextrin complexation, or nanoparticle encapsulation could be explored.
ANone: Specific SHE regulations were not discussed in the provided research. Information on compliance, risk minimization, and responsible practices should be obtained from relevant regulatory authorities.
ANone: While detailed PK/PD studies were not extensively described, some information regarding its pharmacokinetics is available:
- Absorption and Distribution: Following oral administration of Atractylenolide III in rats, the compound was detected in various tissues, including the lungs, cerebellum, heart, cerebrum, spleen, liver, and kidneys. [] The highest concentrations were found in the lungs, suggesting a potential for pulmonary targeting.
- Metabolism: Research indicates that Atractylenolide III undergoes oxygenation during systemic metabolism, primarily mediated by cytochrome P450 enzymes (CYP450s). [] This metabolic transformation was observed both in vivo and in situ using biomimetic iron-porphyrin complexes.
ANone: Atractylenolide III has demonstrated efficacy in various in vitro and in vivo models:
- Anticancer activity: ATL-III inhibits the growth and induces apoptosis in various cancer cell lines, including colorectal, liver, and gastric cancer cells. [, , ]
- Anti-inflammatory activity: ATL-III suppresses the production of inflammatory cytokines (TNF-α, IL-1β, IL-6) in LPS-stimulated macrophages. []
- Chondrogenic differentiation: ATL-III promotes chondrogenic differentiation in mesenchymal stem cells. []
- Colitis models: ATL-III attenuates inflammation and improves disease severity in experimental colitis models induced by TNBS or DSS. [, ]
- Asthma model: ATL-III reduces airway inflammation and improves lung function in an ovalbumin-induced asthma mouse model. [, ]
- Spinal cord injury: ATL-III improves functional recovery and reduces inflammation after spinal cord injury in rats. []
- Non-alcoholic fatty liver disease (NAFLD): ATL-III ameliorates liver injury, steatosis, and inflammation in a high-fat diet-induced NAFLD mouse model. []
- Muscle wasting: ATL-III protects against muscle wasting in a chronic kidney disease rat model. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.